4-Bromo-3-formyl-2-(N-piperidinyl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-piperidin-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-4-5-13-11(9(10)8-15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCVVPLFRSWSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653358 | |
| Record name | 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-43-6 | |
| Record name | 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperidinyl Substitution at 2-Position of Pyridine
Representative Synthetic Route Summary
A representative synthetic route to 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine can be summarized as follows:
- Chloromethylation of 2-picoline to yield 2-chloromethylpyridine (90-95% yield).
- Nucleophilic substitution of 2-chloromethylpyridine with piperidine under alkaline reflux to obtain 2-(N-piperidinyl)pyridine (84-87% yield).
- Selective bromination at the 4-position using NBS or bromine reagents.
- Formylation at the 3-position via Vilsmeier-Haack reaction to introduce the aldehyde group.
Research Findings and Analysis
The synthetic methods emphasize high regioselectivity and functional group tolerance, with yields typically above 80% for key steps.
The presence of the piperidine ring enhances the compound's reactivity and potential biological activity, as it facilitates interactions with biological targets.
Bromine substitution at the 4-position serves as a versatile handle for further functionalization via cross-coupling reactions, expanding synthetic utility.
Formylation at the 3-position provides a reactive aldehyde group amenable to further chemical transformations such as reductions or condensations, enabling diverse derivative synthesis.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-formyl-2-(N-piperidinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Bromo-2-(piperidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 4-Bromo-2-(piperidin-1-yl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactivity
The compound has the molecular formula and a molecular weight of 269.14 g/mol. The presence of a bromine atom, a formyl group, and a piperidine moiety contributes to its reactivity profile, which includes:
- Electrophilic Aromatic Substitution : The bromine atom can facilitate substitution reactions.
- Nucleophilic Addition Reactions : The formyl group can undergo reduction or condensation reactions, allowing the synthesis of various derivatives.
- Cross-Coupling Reactions : The bromine serves as a leaving group for forming C–C and C–N bonds, essential for constructing complex organic molecules.
Anticancer Activity
Research indicates that compounds similar to 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine exhibit significant anticancer properties . For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines, demonstrating enhanced cytotoxicity compared to standard treatments like bleomycin . The piperidine ring enhances interactions with biological targets, influencing enzyme activity and receptor binding.
Neuropharmacology
The compound's structure allows it to act as an inhibitor for critical enzymes involved in neurodegenerative diseases. For example, modifications of piperidine derivatives have shown promise in enhancing brain exposure and improving pharmacokinetic properties for treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Antibacterial and Antifungal Activities
This compound has been associated with antibacterial and antifungal activities. Research indicates that similar compounds can effectively inhibit the growth of various pathogens, highlighting the potential utility of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-(2-Bromo-5-formylpyridin-3-yl)pivalamide (CAS: 1142192-34-4)
- Molecular Formula : C₁₁H₁₃BrN₂O₂
- Molecular Weight : 285.14 g/mol
- Key Differences :
- Replaces the N-piperidinyl group with a pivalamide (-C(CH₃)₃CONH₂) substituent.
- The formyl group is retained, but the bromine is positioned at the 2nd instead of the 4th position.
- Exhibits higher molecular weight and lower aqueous solubility compared to 4-bromo-3-formyl-2-(N-piperidinyl)pyridine due to the bulky pivalamide group .
4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7)
- Molecular Formula : C₆H₅BrN₂O₂
- Molecular Weight : 196.16 g/mol
- Key Differences: Substitutes the formyl and N-piperidinyl groups with a methyl (-CH₃) and nitro (-NO₂) group. The nitro group increases electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions. Lower molecular weight and higher thermal stability (mp: ~200°C) compared to the target compound .
2-(4-Bromomethylphenyl)pyridine (CAS: 52199-24-3)
- Molecular Formula : C₁₂H₁₀BrN
- Molecular Weight : 248.12 g/mol
- Key Differences :
Imidazo[1,2-a]pyridine Derivatives with Piperidinyl Substituents
- Example : Compound 71 (Table 3 in )
- Features a 5-bromo and N-piperidinyl substituent on an imidazo[1,2-a]pyridine scaffold.
- Shows potent EphB3 kinase inhibition (IC₅₀ < 100 nM) but lacks the formyl group, limiting its ability to undergo condensation reactions.
- The 4-piperidinyl analog (32 ) demonstrates improved aqueous solubility, a trait shared with the target compound due to the basic amine in the piperidine ring .
Comparative Analysis of Physicochemical Properties
Key Research Findings
Substituent Effects :
- The N-piperidinyl group enhances solubility and bioavailability in kinase-targeting compounds, as seen in both the target compound and imidazo[1,2-a]pyridine derivatives .
- Bromine at the 4-position (vs. 2- or 5-) optimizes steric and electronic interactions in binding pockets, as demonstrated in EphB3 inhibitors .
- Formyl groups enable versatile derivatization (e.g., condensation reactions), a feature absent in analogs like 4-bromo-2-methyl-3-nitropyridine .
Synthetic Utility :
- This compound serves as a scaffold for synthesizing libraries of kinase inhibitors, leveraging its reactive formyl and bromo groups .
Biological Activity
4-Bromo-3-formyl-2-(N-piperidinyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features, which include a pyridine ring substituted with a bromine atom and a formyl group, along with a piperidine moiety. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C11H13BrN2O
- Molecular Weight : 269.14 g/mol
- Structural Features :
- Bromine substitution enhances electrophilic reactivity.
- The formyl group allows for further chemical transformations.
- The piperidine ring contributes to the compound's biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. Key findings include:
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its structure allows for significant interactions with bacterial enzymes, potentially disrupting their function.
- Antifungal Activity : Preliminary studies suggest that it possesses antifungal properties, making it a candidate for further research in treating fungal infections.
- Anticancer Properties : The compound's ability to influence cellular pathways suggests potential as an anticancer agent. Modifications in its structure can lead to variations in potency against different cancer cell lines.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Binding : The piperidine moiety enhances binding affinity to various receptors, influencing signaling pathways related to disease processes.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.125 to 100 mg/mL against pathogens such as E. coli and C. albicans .
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| This compound | 25 | E. coli |
| Piperidine Derivative A | 12.5 | C. albicans |
| Piperidine Derivative B | 50 | Staphylococcus aureus |
Anticancer Research
In vitro studies demonstrated that structural modifications of the compound could enhance its anticancer activity against various cell lines, including HeLa and HepG2 cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like bromine significantly affects the biological activity of the compound. Variations in substitution patterns lead to different reactivity profiles and biological outcomes .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridine derivatives with bromo and formyl groups often involves sequential functionalization. For example:
Bromination : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-bromination.
Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to install the formyl group at the 3-position.
Piperidinyl Substitution : React the brominated intermediate with piperidine via nucleophilic aromatic substitution (SNAr) in a polar aprotic solvent (e.g., DMSO) at 80–100°C .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., formyl proton at ~10 ppm, piperidinyl protons as a multiplet at 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₂BrN₂O₂: expected [M+H]⁺ = 285.14) .
- FT-IR : Confirm formyl (C=O stretch ~1680 cm⁻¹) and piperidinyl (N-H bend ~1550 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods resolve ambiguities in the electronic structure of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to predict electron density distribution. The bromine atom induces electron withdrawal, directing electrophilic attacks to the 5-position .
- XRD Analysis : Single-crystal X-ray diffraction confirms bond angles and planarity of the pyridine ring. Compare with DFT results to validate computational models .
Q. What strategies mitigate contradictions in reported reaction yields for SNAr with bulky amines like piperidine?
- Methodological Answer :
- Solvent Effects : Use DMSO or DMAc to enhance nucleophilicity of piperidine.
- Catalysis : Add CuI (10 mol%) to accelerate SNAr by stabilizing transition states .
- Controlled Heating : Gradual temperature ramping (60°C → 100°C) prevents decomposition of the formyl group .
Q. How does the electron-withdrawing formyl group influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The formyl group deactivates the ring, requiring Pd(PPh₃)₄ (5 mol%) and elevated temperatures (100–120°C) for coupling with aryl boronic acids.
- Directing Effects : The formyl group directs C-H functionalization to the 5-position, as shown in iridium-catalyzed borylation studies .
Data Interpretation and Challenges
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
Purity Assessment : Re-crystallize the compound from ethanol/water and verify purity via HPLC (>98%).
Inter-Lab Comparison : Cross-reference NMR data with published spectra of structurally similar derivatives (e.g., 4-Bromo-2-methylpyridine ).
Environmental Controls : Ensure consistent drying (vacuum desiccator) to exclude hydrate formation, which alters melting points .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the formyl group.
- Moisture Sensitivity : Use molecular sieves in storage containers to avoid hydrolysis of the piperidinyl group .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂BrN₂O₂ | |
| Expected [M+H]⁺ (HRMS) | 285.14 | |
| ¹H NMR (δ, ppm) | 10.1 (CHO), 1.5–2.5 (piperidinyl CH₂) | |
| Optimal SNAr Solvent | DMSO |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
